methanesulfonic acid;2-(methylamino)ethyl methanesulfonate
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Overview
Description
methanesulfonic acid;2-(methylamino)ethyl methanesulfonate is a chemical compound with the molecular formula C5H15NO6S2. It is a white solid that is used in various chemical and industrial applications. This compound is known for its strong acidity and high solubility in water, making it a valuable reagent in many chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
methanesulfonic acid;2-(methylamino)ethyl methanesulfonate can be synthesized through the esterification of methanesulfonic acid with 2-methylamino-ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
On an industrial scale, the production of methanesulfonic acid 2-methylamino-ethyl ester Methanesulfonate involves the continuous esterification of methanesulfonic acid with 2-methylamino-ethanol in the presence of a strong acid catalyst. The reaction mixture is then purified through distillation to obtain the pure ester .
Chemical Reactions Analysis
Types of Reactions
methanesulfonic acid;2-(methylamino)ethyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form methanesulfonic acid and other oxidation products.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol and amine.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Methanesulfonic acid and other sulfonic acid derivatives.
Reduction: 2-methylamino-ethanol and methanesulfonic acid.
Substitution: Various substituted esters and amines.
Scientific Research Applications
methanesulfonic acid;2-(methylamino)ethyl methanesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of methanesulfonic acid 2-methylamino-ethyl ester Methanesulfonate involves its strong acidity and ability to act as a nucleophile. The compound can donate protons to various substrates, facilitating chemical reactions. Additionally, its ester group can undergo hydrolysis to release methanesulfonic acid and 2-methylamino-ethanol, which can further participate in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Ethyl methanesulfonate: An ethyl ester of methanesulfonic acid, commonly used as a chemical mutagen in genetics.
Methanesulfonic acid: The parent compound, known for its strong acidity and use in various industrial applications.
Uniqueness
methanesulfonic acid;2-(methylamino)ethyl methanesulfonate is unique due to its combination of strong acidity and the presence of both an ester and an amine group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in both research and industrial applications .
Properties
IUPAC Name |
methanesulfonic acid;2-(methylamino)ethyl methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3S.CH4O3S/c1-5-3-4-8-9(2,6)7;1-5(2,3)4/h5H,3-4H2,1-2H3;1H3,(H,2,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCHMOIIWMBUAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOS(=O)(=O)C.CS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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